molecular formula C14H18N4O3 B12898701 5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one CAS No. 91703-27-4

5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one

Cat. No.: B12898701
CAS No.: 91703-27-4
M. Wt: 290.32 g/mol
InChI Key: IKWNKXJUZBPYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of donor-acceptor cyclopropanes with primary amines, followed by lactamization and dealkoxycarbonylation . This method is advantageous due to its broad applicability and the ability to use a variety of substituted anilines, benzylamines, and other primary amines.

Chemical Reactions Analysis

5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids for catalysis and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to involve similar mechanisms.

Comparison with Similar Compounds

5-(4-(2-Nitrophenyl)piperazin-1-yl)pyrrolidin-2-one can be compared with other phenylpiperazine derivatives, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide and triazole-pyrimidine hybrids. These compounds also exhibit significant biological activities, including neuroprotective and anti-inflammatory properties

Similar Compounds

Properties

CAS No.

91703-27-4

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

5-[4-(2-nitrophenyl)piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C14H18N4O3/c19-14-6-5-13(15-14)17-9-7-16(8-10-17)11-3-1-2-4-12(11)18(20)21/h1-4,13H,5-10H2,(H,15,19)

InChI Key

IKWNKXJUZBPYPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.